Qingyangshengenin B is a natural product found in Cynanchum caudatum and Cynanchum boudieri with data available.

Qingyangshengenin B

CAS No.:

Cat. No.: VC1881997

Molecular Formula: C49H78O16

Molecular Weight: 923.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C49H78O16 |

|---|---|

| Molecular Weight | 923.1 g/mol |

| IUPAC Name | [(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate |

| Standard InChI | InChI=1S/C49H78O16/c1-25(2)26(3)19-38(51)63-37-24-36-45(8)15-14-32(20-31(45)13-16-48(36,54)49(55)18-17-47(53,30(7)50)46(37,49)9)62-39-22-34(57-11)43(28(5)60-39)65-41-23-35(58-12)44(29(6)61-41)64-40-21-33(56-10)42(52)27(4)59-40/h13,19,25,27-29,32-37,39-44,52-55H,14-18,20-24H2,1-12H3/b26-19+/t27-,28-,29-,32+,33-,34+,35+,36-,37-,39+,40+,41+,42-,43-,44-,45+,46-,47-,48+,49-/m1/s1 |

| Standard InChI Key | YLHXSKZGPASTOD-ZMZOTGGVSA-N |

| Isomeric SMILES | C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@H]6C[C@H]([C@@]7([C@@](CC[C@@]7([C@@]6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)OC)O |

| SMILES | CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)OC)O |

| Canonical SMILES | CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)OC)O |

Introduction

Chemical Properties and Structure

Molecular Identity and Basic Properties

Qingyangshengenin B is identified by the CAS registry number 106758-54-7 and features the molecular formula C49H78O16 with a molecular weight of approximately 923.1 g/mol . The compound exists as a white to off-white solid powder at room temperature and standard pressure . Its physicochemical properties are summarized in Table 1.

Structural Characteristics

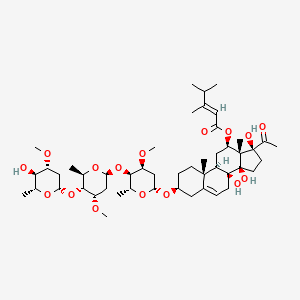

Structurally, Qingyangshengenin B is a steroid saponin derived from 17alpha-pregnenolone with several distinctive features . The base structure contains hydroxy groups at positions 8, 12beta, 14beta, and 17beta . The 14beta-hydroxy group has been acylated through formal condensation with the carboxyl group of (2E)-3,4-dimethylpent-2-enoic acid . Most notably, the hydroxy group at position 3 has been glycosylated with a trisaccharide chain consisting of 2,6-dideoxy-3-O-methyl-beta-D-arabino-hexopyranosyl-(1->4)-2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl-(1->4)-2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranos .

The IUPAC name of the compound is [(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate. This complex nomenclature reflects its intricate molecular structure and stereochemistry.

Natural Sources and Traditional Uses

Botanical Sources

Qingyangshengenin B has been isolated from several plant species within the Cynanchum genus of the Apocynaceae family. The primary sources include:

-

Cynanchum otophyllum - The original source from which the compound was first isolated and a key component of the traditional Chinese medicine known as Qingyangshen .

-

Cynanchum caudatum - Another documented source of the compound .

-

Cynanchum boudieri - Also reported to contain Qingyangshengenin B .

-

Additionally, some sources suggest its presence in Artemisia annua, though this requires further verification .

Traditional Medicinal Applications

In traditional Chinese medicine, preparations containing Qingyangshengenin B have been employed for various therapeutic purposes:

-

Anticonvulsant treatment - Used in the management of epilepsy and seizure disorders .

-

Analgesic applications - Particularly for rheumatic pain management .

-

Hepatic and renal support - Functions include "calming the liver and tonifying the kidney" according to traditional medicine principles .

-

Antispasmodic effects - Used for "removing phlegm and relieving spasm" in traditional applications .

The compound is typically administered as part of complex herbal formulations rather than as an isolated substance in traditional medicine practices.

Pharmacological Activities and Mechanism of Action

Identified Biological Roles

Qingyangshengenin B exhibits several biological activities that contribute to its therapeutic potential:

-

Anticonvulsant activity - The compound has demonstrated effects that may explain its traditional use in treating epilepsy .

-

Plant metabolite function - As a naturally occurring compound in plants, it serves specific biochemical roles within the source organisms .

-

Pharmacological classification - It functions as an 8-hydroxy steroid, a 14beta-hydroxy steroid, a 17beta-hydroxy steroid, a steroid saponin, a trisaccharide derivative, and a tertiary alpha-hydroxy ketone, each classification potentially contributing to different aspects of its biological activity .

Structure-Activity Relationship

The complex structure of Qingyangshengenin B makes it valuable for studying structure-activity relationships of steroidal glycosides. The presence of multiple hydroxyl groups, a steroid backbone, and the trisaccharide chain all contribute to its biological activity profile. Research suggests that:

-

The glycosidic portion may enhance water solubility and influence the compound's distribution in biological systems.

-

The steroid backbone likely contributes to receptor interactions related to its pharmacological effects .

-

The acyl side chain may play a role in its specific biological activities, though detailed structure-activity relationship studies are still emerging.

Pharmacokinetics and Tissue Distribution

Absorption and Distribution

Recent pharmacokinetic studies have provided insights into how Qingyangshengenin B behaves in biological systems:

-

The compound can cross the blood-brain barrier, suggesting potential central nervous system effects .

-

After administration, it is rapidly distributed to various tissues, with primary accumulation in the stomach and small intestine .

-

The brain appears to be another target organ, which may explain some of its traditional uses in neurological conditions .

Pharmacokinetic Parameters in Disease Models

Studies comparing normal rats with functional dyspepsia (FD) models have revealed significant differences in pharmacokinetic parameters:

-

FD rats exhibited significantly lower apparent volume of distribution and plasma clearance of Qingyangshengenin compared to normal rats (p < 0.001) .

-

The area under the plasma concentration-time curve (AUC 0-t) was significantly higher (p < 0.05) in FD rats than in normal subjects .

These findings suggest that pathological states can significantly alter the pharmacokinetic behavior of Qingyangshengenin B, which has important implications for its therapeutic application in different disease conditions .

Research Applications and Future Directions

Current Research Applications

Qingyangshengenin B has several applications in scientific research:

-

It serves as a model compound for studying the complex chemistry of steroidal glycosides.

-

Its pharmacological properties make it valuable for investigating mechanisms of anticonvulsant activity .

-

The compound is used in pharmacokinetic studies to understand how disease states affect drug disposition and metabolism .

Future Research Directions

Several promising avenues for future research on Qingyangshengenin B include:

-

Detailed mechanistic studies to elucidate its precise molecular targets and signaling pathways.

-

Clinical investigations to validate traditional uses and explore new therapeutic applications.

-

Structure optimization studies to develop derivatives with enhanced efficacy or improved pharmacokinetic properties.

-

Comparative studies with related compounds to better understand structure-activity relationships within this class of molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume